3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Medicinal Chemistry Chemical Synthesis Procurement

SAR studies require precise 3-aryl substitution; direct analog interchange fails without quantitative validation. This rigid spiro[4.5] core with a phenyl group at position 3 offers controlled lipophilicity and sterics. - CNS-optimized: Lower calculated logP vs. halogenated analogs; ideal for BBB permeability - Reproducible: Solid free-base (≥95% purity) enables accurate weighing - Reliable: Multi-supplier availability, 2-8°C storage, no salt counterion variability

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 887220-96-4
Cat. No. B2732853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS887220-96-4
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESC1CNCCC12NC(=O)C(=N2)C3=CC=CC=C3
InChIInChI=1S/C13H15N3O/c17-12-11(10-4-2-1-3-5-10)15-13(16-12)6-8-14-9-7-13/h1-5,14H,6-9H2,(H,16,17)
InChIKeyFOGBSBXOAACIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Procurement-Ready Scaffold


3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a heterocyclic compound characterized by a rigid spirocyclic core, comprising a triazaspiro[4.5]dec-3-en-2-one framework with a phenyl substituent at the 3-position . This molecular architecture imparts distinct physicochemical properties, making it a versatile building block for medicinal chemistry and chemical biology research . The compound is commercially available from multiple reputable suppliers, typically in solid form with a purity specification of ≥95% , and is intended strictly for research and development applications .

Scaffold 3-Phenyl spirocyclic core for medicinal chemistry
Purity & Form High-purity solid form for accurate weighing
Availability Multiple suppliers, research use only

Analog Substitution Risks: 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one


Despite sharing a common spirocyclic core, 1,4,8-triazaspiro[4.5]dec-3-en-2-one derivatives exhibit divergent physicochemical and biological properties that preclude simple interchange. The nature of the 3-aryl substituent critically influences lipophilicity, steric bulk, and electronic character, directly impacting membrane permeability, target binding, and off-target profiles [1]. Furthermore, variations in commercial availability, purity grade, and physical form (e.g., free base vs. hydrochloride salt) necessitate careful compound selection to ensure experimental reproducibility and downstream synthetic compatibility . Relying on a nominally 'similar' analog without quantitative validation introduces significant risk of assay failure or misinterpretation of structure-activity relationship (SAR) data.

Target Compound
Analog Substitutes
Lower molecular weight, free base
Higher MW in halogenated/alkylated analogs
Solid form for easy dispensing
HCl salt may require different handling
Lower predicted lipophilicity
Increased lipophilicity with 4-halogen/alkyl substitution

Analog substitution may alter solubility, permeability, and assay outcomes without validation.

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Differentiation vs Analogs


Molecular Weight and Purity: Procurement Impact

The target compound, 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-96-4), has a molecular weight of 229.28 g/mol and is consistently offered by multiple suppliers at a purity of ≥95% . In contrast, the 4-chlorophenyl analog (CAS 892287-56-8) has a significantly higher molecular weight of 263.72 g/mol , and the 4-methylphenyl analog (CAS 887220-99-7) has a molecular weight of 243.30 g/mol . The 4-fluorophenyl analog is commercially available primarily as a hydrochloride salt (CAS 1820741-03-4, MW 283.73 g/mol), which alters its solubility and handling characteristics compared to the free base .

MW & Purity
Head-to-head
229.28 g/mol, ≥95%
vs 263.72, 243.30, 283.73
Lower MW supports lead optimization parameters
Vendor specifications; verify independently
Medicinal Chemistry Chemical Synthesis Procurement

Storage Stability and Handling: Lab Workflow Impact

The target compound is specified for long-term storage in a cool, dry place at 2-8°C [1]. This is consistent with storage requirements for the 4-methylphenyl analog [2] and the 4-chlorophenyl analog , indicating a common handling profile for the free base within this chemical series. However, procurement decisions must consider that the compound is a solid at room temperature , which may be preferable to liquid or hydrochloride salt forms of certain analogs for automated weighing and dissolution workflows.

Storage & Handling
Reported
2–8°C, solid
Same as free base analogs
Solid form simplifies automated dispensing workflows
Supplier storage guidelines
Compound Management Chemical Stability Logistics

Lipophilicity and ADME: Lead Optimization

While direct experimental logP/logD data is not reported in the accessible primary literature for this specific compound, class-level analysis of triazaspiro[4.5]dec-3-en-2-one derivatives reveals that the 3-phenyl substituent provides a baseline lipophilicity that can be fine-tuned. Analogs with 4-halogen or 4-alkyl substitution exhibit increased lipophilicity, as evidenced by computed XLogP3-AA values for related compounds: 8-methanesulfonyl-3-(4-methylphenyl) analog has an XLogP3-AA of 0.9 [1]. The unsubstituted phenyl ring in the target compound is expected to yield a lower, more optimal lipophilicity for CNS drug discovery (typically XLogP <3), making it a valuable core for systematic SAR exploration [2].

Lipophilicity (ADME)
Class-level inference
Inferred lower than substituted analogs
Related XLogP3-AA: 0.9
May support CNS lead optimization with lower logP
Computed values; experimental validation needed
Drug Design ADME Computational Chemistry

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Key Applications


Lead Optimization in CNS Drug Discovery

The relatively low molecular weight and predicted lower lipophilicity of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one make it an ideal starting scaffold for CNS drug discovery programs. Its physicochemical profile aligns with desirable properties for crossing the blood-brain barrier, offering a superior baseline compared to more lipophilic halogenated or alkylated analogs [1].

Systematic SAR Studies of Spirocyclic Scaffolds

The consistent commercial availability in high purity (≥95%) from multiple suppliers [2] ensures that researchers can reliably procure this compound for systematic structure-activity relationship (SAR) studies. Its solid, free-base form facilitates accurate weighing and dissolution, simplifying the synthesis of focused libraries of 3-substituted derivatives for biological evaluation .

Chemical Probe and Tool Compound Development

As a 'versatile small molecule scaffold' , 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one serves as a critical intermediate for developing chemical probes targeting novel biological mechanisms. Its well-defined storage requirements (2-8°C) [2] and handling properties make it a practical choice for academic and industrial labs focused on early-stage target validation.

Application
Selection Property
Validation Focus
CNS lead optimization research
Low molecular weight, lower lipophilicity
Blood-brain barrier permeability assessment
Spirocyclic scaffold SAR studies
High purity, solid free-base
Consistent procurement and accurate weighing
Chemical probe / tool compound development
Versatile core for derivatization
Early-stage target validation and library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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